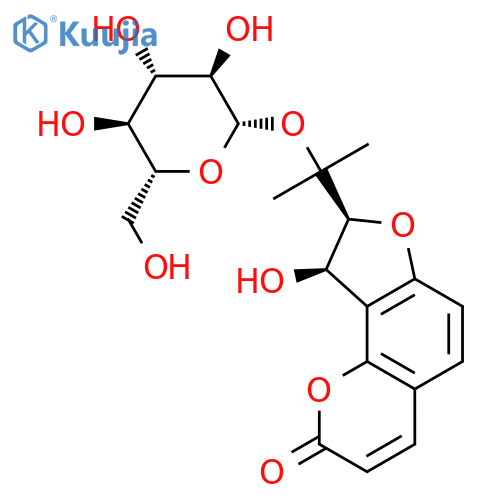Cas no 53947-89-0 (Apterin)

Apterin structure
Apterin 化学的及び物理的性質
名前と識別子
-
- Apterin
- (8S,9R)-8-[1-(beta-D-Glucopyranosyloxy)-1-methylethyl]-8,9-dihydro-9-hydroxy-2H-furo[2,3-h]-1-benzopyran-2-one
- [ "" ]
- (+)-Yunngnoside B
- HMS3343G14
- AKOS040760073
- DTXSID10726668
- (8S,9R)-9-hydroxy-8-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-8,9-dihydrofuro[2,3-h]chromen-2-one
- CHEBI:176055
- NS00094644
- FS-8143
- XA163810
- HY-130787
- CS-0113416
- (8S,9R)-9-hydroxy-8-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-8,9-dihydrouro[2,3-h]chromen-2-one
- Q4782227
- 2-[(8S,9R)-9-Hydroxy-2-oxo-8,9-dihydro-2H-furo[2,3-h][1]benzopyran-8-yl]propan-2-yl beta-D-glucopyranoside
- 53947-89-0
- AKOS032949126
- DA-71003
- (8S,9R)-9-hydroxy-8-(2-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxypropan-2-yl)-8,9-dihydrofuro(2,3-h)chromen-2-one
-
- インチ: InChI=1S/C20H24O10/c1-20(2,30-19-16(26)15(25)13(23)10(7-21)28-19)18-14(24)12-9(27-18)5-3-8-4-6-11(22)29-17(8)12/h3-6,10,13-16,18-19,21,23-26H,7H2,1-2H3/t10-,13-,14-,15+,16-,18+,19+/m1/s1
- InChIKey: ALEQYOXVXJKFOM-KTZZUYPUSA-N
- ほほえんだ: CC(C)([C@@H]1[C@@H](c2c(ccc3c2oc(=O)cc3)O1)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
計算された属性
- せいみつぶんしりょう: 424.13700
- どういたいしつりょう: 424.13694696g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 10
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 681
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 155Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.58±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 672.3±55.0 °C at 760 mmHg
- フラッシュポイント: 238.2±25.0 °C
- ようかいど: 微溶性(1.5 g/l)(25ºC)、
- PSA: 159.05000
- LogP: -0.81750
- じょうきあつ: 0.0±2.2 mmHg at 25°C
Apterin セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Apterin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TMA1241-100mg |
Apterin |
53947-89-0 | 100mg |
¥ 21500 | 2024-07-20 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A78250-5 mg |
Apterin |
53947-89-0 | 5mg |
¥4000.0 | 2021-09-10 | ||
| ChemFaces | CFN95005-10mg |
Apterin |
53947-89-0 | >=98% | 10mg |
$388 | 2023-09-19 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TMA1241-10 mg |
Apterin |
53947-89-0 | 10mg |
¥4074.00 | 2022-02-28 | ||
| TRC | A215035-1mg |
Apterin |
53947-89-0 | 1mg |
$ 620.00 | 2022-06-08 | ||
| TargetMol Chemicals | TMA1241-5 mg |
Apterin |
53947-89-0 | 98% | 5mg |
¥ 8,400 | 2023-07-11 | |
| Ambeed | A786897-5mg |
Apterin |
53947-89-0 | 98+% | 5mg |
$285.0 | 2025-02-27 | |
| ChemFaces | CFN95005-10mg |
Apterin |
53947-89-0 | >=98% | 10mg |
$388 | 2021-07-22 | |
| TRC | A215035-2.5mg |
Apterin |
53947-89-0 | 2.5mg |
$ 1005.00 | 2022-06-08 | ||
| TRC | A215035-5mg |
Apterin |
53947-89-0 | 5mg |
$ 2060.00 | 2022-06-08 |
Apterin 関連文献
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Ping Tong Food Funct., 2020,11, 628-639
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
53947-89-0 (Apterin) 関連製品
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 61389-26-2(Lignoceric Acid-d4)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:53947-89-0)Apterin

清らかである:99%
はかる:5mg
価格 ($):256